2,4-dihydroxy-5,6-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)nicotinamide
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Overview
Description
2,4-dihydroxy-5,6-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)nicotinamide is a useful research compound. Its molecular formula is C16H14N4O3S and its molecular weight is 342.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- Antimicrobial Activities : A study on the synthesis of new pyridine-2(1H)-thiones, nicotinamides, and related compounds demonstrated their potential for antimicrobial and antifungal activities. The research explored the chemical reactions leading to these compounds and their subsequent evaluation against various microorganisms (Othman, 2013).
Pharmacological Studies
- Antimicrobial and Antitubercular Activities : Another study focused on the synthesis of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, evaluating their antimicrobial and antitubercular properties. This research highlights the potential of these compounds in addressing bacterial and tubercular infections (Dave et al., 2007).
Structural and Chemical Properties
- Heterocyclic Derivatives Synthesis : Research into the synthesis of sterically hindered 3-(azolyl)pyridines from nicotinonitriles explored the creation of a diverse library of heterocyclic derivatives. These compounds were examined for their chemical properties and potential applications in further scientific research (Lukyanov et al., 2008).
Biological Activity
- Antimicrobial Screening : The synthesis of 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole and their biological activity study underscored the antimicrobial potential of these compounds. The research included in vitro screening against various bacteria and fungi, suggesting some compounds have comparable activities to standard drugs (Patel & Shaikh, 2010).
Mechanism of Action
Target of action
Compounds with a thiazole ring, like “2,4-dihydroxy-5,6-dimethyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide”, have been found to exhibit diverse biological activities . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of action
The mode of action of such compounds often involves interactions with biological macromolecules, such as proteins or nucleic acids. The thiazole ring and pyridine ring in the compound could potentially form hydrogen bonds or aromatic stacking interactions with these macromolecules .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they could affect multiple biochemical pathways .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Thiazole derivatives have been found to exhibit activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
4-hydroxy-5,6-dimethyl-2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-8-9(2)18-14(22)12(13(8)21)15(23)20-16-19-11(7-24-16)10-4-3-5-17-6-10/h3-7H,1-2H3,(H2,18,21,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYMWZPXDPBSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1O)C(=O)NC2=NC(=CS2)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.